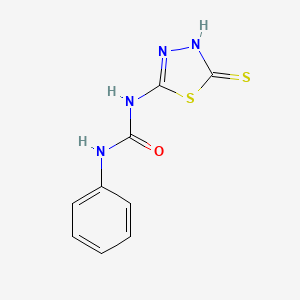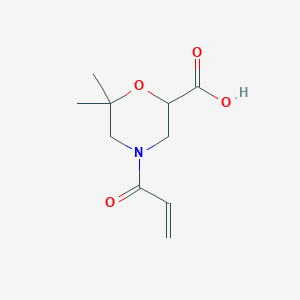
5-Bromo-2-methoxy-4-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the stereoselective synthesis of conjugated alkadienoates has been achieved using 1-alkenylboronates, which are closely related to the compound, in the presence of palladium catalysts.Molecular Structure Analysis
The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88. The molecular structure of this compound can be represented by the formula C8H10BBrO3 .Chemical Reactions Analysis
Boronic acids, such as 5-Bromo-2-methoxy-4-methylphenylboronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their substituents . For example, the presence of a bromo substituent is electron-withdrawing, which can affect the reactivity and stability of the compound . The molecular weight of 5-Bromo-2-methoxy-4-methylphenylboronic acid is 244.88 g/mol .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “5-Bromo-2-methoxy-4-methylphenylboronic acid” can be used as one such organoboron reagent in these reactions.
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from an organoboron compound . This process is not well developed for boronic esters, but “5-Bromo-2-methoxy-4-methylphenylboronic acid” could potentially be used in research to develop new methods of protodeboronation .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, “5-Bromo-2-methoxy-4-methylphenylboronic acid” can be used in a formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Synthesis of Indolizidine
The protodeboronation of “5-Bromo-2-methoxy-4-methylphenylboronic acid” has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Hydroxyphenylnaphthols
“5-Bromo-2-methoxy-4-methylphenylboronic acid” can be used in the preparation of hydroxyphenylnaphthols, which are inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 .
Preparation of Axially-Chiral Biarylphosphonates
This compound can also be used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methoxy-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . The compound, being an organoboron reagent, interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The mode of action of 5-Bromo-2-methoxy-4-methylphenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . Following this, transmetalation occurs, where the organoboron compound (5-Bromo-2-methoxy-4-methylphenylboronic acid) transfers its organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Bromo-2-methoxy-4-methylphenylboronic acid is the SM cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, and the use of 5-Bromo-2-methoxy-4-methylphenylboronic acid in this process can lead to the formation of a variety of chemically differentiated fragments .
Pharmacokinetics
The compound’s stability, mild reaction conditions, and environmental benignity suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 5-Bromo-2-methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments, which can be further used in various chemical syntheses .
Action Environment
The action of 5-Bromo-2-methoxy-4-methylphenylboronic acid is influenced by several environmental factors. The compound’s stability and the mildness of the reaction conditions contribute to its efficacy . Additionally, the compound is generally environmentally benign, which means it has minimal impact on the environment .
Future Directions
As the interest in boronic acids and their derivatives in medicinal chemistry grows, it is expected that more research will be conducted to explore their potential applications. The preparation of compounds with this chemical group is relatively simple and well known, and extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
properties
IUPAC Name |
(5-bromo-2-methoxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJRMLEIJXFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

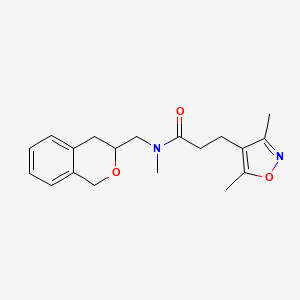


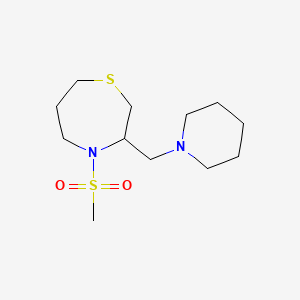
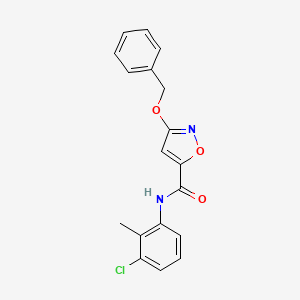
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
